N-Acetyl Sulfamethazine-d4
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Overview
Description
N-Acetyl Sulfamethazine-d4 is a deuterium-labeled derivative of N-Acetyl Sulfamethazine. This compound is primarily used as a stable isotope in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise quantitation during analytical procedures .
Mechanism of Action
Target of Action
N-Acetyl Sulfamethazine-d4 is a deuterium-labeled derivative of N-Acetyl Sulfamethazine . The primary target of this compound, like other sulfonamides, is the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound, as a sulfonamide, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS. This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in folic acid synthesis . As a result, bacterial growth is inhibited due to the lack of folic acid.
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component of the bacterial cell’s machinery for DNA synthesis, repair, and methylation. Therefore, the disruption of folic acid synthesis leads to a halt in these processes, inhibiting bacterial growth and reproduction .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can slow down metabolic processes that involve breaking these bonds . This could potentially lead to changes in absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and impact its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the drug prevents the bacteria from carrying out vital cellular processes such as DNA synthesis, repair, and methylation . This leads to a halt in bacterial growth and can eventually result in bacterial death.
Action Environment
The action of this compound, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as organic matter, can interact with the drug and affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
N-Acetyl Sulfamethazine-d4 interacts with various biomolecules in biochemical reactions. It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that the parent compound, Sulfamethazine, has significant effects on bacterial cells. It acts as an antibacterial agent, inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid
Molecular Mechanism
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, inhibit the synthesis of folic acid in bacteria by competing with PABA for binding to dihydrofolate synthetase . This prevents the formation of dihydropteroic acid, an intermediate of tetrahydrofolic acid (THF) synthesis . THF is required for the synthesis of purines and dTMP, so its inhibition disrupts bacterial growth .
Temporal Effects in Laboratory Settings
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Dosage Effects in Animal Models
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, can cause various side effects at high doses, including diseases of the digestive and respiratory tracts .
Metabolic Pathways
It is known that sulfonamides and their metabolites can be modified, degraded, or used as nutrients by some bacteria .
Transport and Distribution
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, are widely distributed throughout the body after absorption .
Subcellular Localization
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, are widely distributed throughout the body after absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Sulfamethazine-d4 involves the deuteration of N-Acetyl SulfamethazineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Sulfamethazine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Parent amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl Sulfamethazine-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in identifying metabolic pathways and intermediates.
Environmental Studies: Used as a tracer to study the fate and transport of sulfonamide antibiotics in the environment.
Analytical Chemistry: Employed in mass spectrometry for accurate quantitation of drug levels in biological samples
Comparison with Similar Compounds
N-Acetyl Sulfamethazine: The non-deuterated form of the compound.
Sulfamethazine: The parent compound without the acetyl group.
N-Acetyl Sulfadiazine: Another acetylated sulfonamide with similar applications
Uniqueness: N-Acetyl Sulfamethazine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and drug metabolism research, where accurate quantitation is crucial .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)/i4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UGWFXTGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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